2-[(3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide is a complex organic compound with the molecular formula C16H25N5O3S. It is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Substitution Reactions: The methyl and octyl groups are introduced through alkylation reactions using suitable alkyl halides.
Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound under basic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- 2-((3-methyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide
Uniqueness
2-(3-methyl-7-octyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H25N5O3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H25N5O3S/c1-3-4-5-6-7-8-9-21-12-13(18-16(21)25-10-11(17)22)20(2)15(24)19-14(12)23/h3-10H2,1-2H3,(H2,17,22)(H,19,23,24) |
InChI Key |
UPLOCPGDSRXFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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